2-Propylchroman-4-one
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Overview
Description
2-Propylchroman-4-one is a heterocyclic compound belonging to the chromanone family. It is characterized by a benzene ring fused to a dihydropyran ring, with a propyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylchroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Rhodium-catalyzed tandem hydroacylation of 1,2-disubstituted alkynes with substituted salicylaldehydes, followed by intramolecular oxa-Michael addition, is one such method .
Chemical Reactions Analysis
Types of Reactions: 2-Propylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in photoredox reactions, where visible light and photoredox catalysts are used to induce decarboxylation processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include substituted chromanones and various derivatives with enhanced biological activities .
Scientific Research Applications
2-Propylchroman-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propylchroman-4-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes such as acetylcholinesterase and exhibits antioxidant properties by scavenging free radicals . The compound also modulates signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the propyl group but shares the core structure and exhibits similar biological activities.
Chroman-2-one: Differs in the position of the carbonyl group and has distinct reactivity and applications.
Uniqueness: 2-Propylchroman-4-one stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development and industrial applications .
Properties
CAS No. |
62756-34-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-7,9H,2,5,8H2,1H3 |
InChI Key |
MZLSTDVUACRDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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